molecular formula C27H26N4O5 B11114359 3,4-Dimethoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

3,4-Dimethoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11114359
M. Wt: 486.5 g/mol
InChI Key: VAOJQCGDMYZCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly for their potential therapeutic properties. This compound is characterized by its intricate structure, which includes methoxy groups, an indole moiety, and a hydrazinecarbonyl linkage.

Preparation Methods

The synthesis of 3,4-Dimethoxy-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxybenzoic acid.

    Formation of Intermediate: The acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2).

    Coupling Reaction: The acid chloride is then reacted with an appropriate amine derivative to form the amide bond.

    Hydrazine Derivative Formation: The resulting amide is further reacted with hydrazine derivatives to introduce the hydrazinecarbonyl group.

    Final Cyclization: The final step involves cyclization to form the indole moiety, completing the synthesis of the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

3,4-Dimethoxy-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine).

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives, such as:

    3,4-Dimethoxybenzamide: Lacks the indole and hydrazinecarbonyl groups, making it less complex.

    N-Methyl-3,4-dimethoxybenzamide: Contains a methyl group instead of the hydrazinecarbonyl linkage.

    3,4-Dimethoxyphenethylamine: A simpler structure without the amide and indole moieties.

The uniqueness of 3,4-Dimethoxy-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C27H26N4O5

Molecular Weight

486.5 g/mol

IUPAC Name

N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C27H26N4O5/c1-35-22-13-12-19(16-23(22)36-2)26(33)28-17-24(32)29-30-25-20-10-6-7-11-21(20)31(27(25)34)15-14-18-8-4-3-5-9-18/h3-13,16,34H,14-15,17H2,1-2H3,(H,28,33)

InChI Key

VAOJQCGDMYZCKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CCC4=CC=CC=C4)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.